molecular formula C21H25N3O3 B2626682 (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 2035019-39-5

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2626682
CAS RN: 2035019-39-5
M. Wt: 367.449
InChI Key: VXQYCEKQHMZAQO-DHZHZOJOSA-N
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Description

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Interactions

  • Fluorescence Binding with Bovine Serum Albumin : A study by Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides to investigate their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The research aimed to understand the binding constants, thermodynamic parameters, and conformational changes in BSA, which could be relevant for designing drug delivery systems or studying protein-drug interactions Meng et al., 2012.

Antimicrobial and Antifungal Activities

  • Antibacterial Activity of Piperidine Containing Pyrimidine Imines and Thiazolidinones : Merugu et al. (2010) explored the microwave-assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. The study aimed at identifying new compounds with potential antibacterial properties, which is essential for developing new antimicrobial agents Merugu et al., 2010.

Anticonvulsant and Antihypertensive Effects

  • Structural and Electronic Properties of Anticonvulsant Drugs : Research by Georges et al. (1989) on the crystal structures of anticonvulsant compounds provided insights into the structural and electronic properties critical for their biological activity. This study highlights the importance of molecular structure in the efficacy of pharmaceutical agents Georges et al., 1989.

Computational and Synthetic Chemistry

  • Quantum Chemical and Molecular Dynamic Simulation Studies : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron through quantum chemical calculations and molecular dynamics simulations. Such studies are crucial for understanding molecular interactions and designing inhibitors for industrial applications Kaya et al., 2016.

properties

IUPAC Name

(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-19-5-4-12-24(14-19)21(25)11-8-17-6-9-18(26-3)10-7-17/h6-11,13,19H,4-5,12,14H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYCEKQHMZAQO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

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